molecular formula C6H11N3O B1405100 2-(4-Methoxy-1H-pyrazol-1-yl)ethan-1-amine CAS No. 1780622-29-8

2-(4-Methoxy-1H-pyrazol-1-yl)ethan-1-amine

Cat. No.: B1405100
CAS No.: 1780622-29-8
M. Wt: 141.17 g/mol
InChI Key: WVQBODLOXGTVCY-UHFFFAOYSA-N
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Description

2-(4-Methoxy-1H-pyrazol-1-yl)ethan-1-amine is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound features a methoxy group at the 4-position of the pyrazole ring and an ethanamine group attached to the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxy-1H-pyrazol-1-yl)ethan-1-amine typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine with an α,β-unsaturated carbonyl compound, such as an enone or an α,β-unsaturated ester.

    Introduction of the methoxy group: The methoxy group can be introduced via methylation of the corresponding hydroxy-pyrazole using methyl iodide in the presence of a base like potassium carbonate.

    Attachment of the ethanamine group: This can be done through a nucleophilic substitution reaction where the pyrazole derivative reacts with an appropriate ethylamine derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxy-1H-pyrazol-1-yl)ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce any carbonyl groups present in the molecule.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethanamine group can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Hydroxylated derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Methoxy-1H-pyrazol-1-yl)ethan-1-amine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory pathways.

    Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Materials Science: It is used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(4-Methoxy-1H-pyrazol-1-yl)ethan-1-amine depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The methoxy group and the ethanamine moiety can interact with biological targets through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions, influencing the compound’s pharmacokinetics and pharmacodynamics.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Hydroxy-1H-pyrazol-1-yl)ethan-1-amine: Similar structure but with a hydroxy group instead of a methoxy group.

    2-(4-Methyl-1H-pyrazol-1-yl)ethan-1-amine: Similar structure but with a methyl group instead of a methoxy group.

Uniqueness

2-(4-Methoxy-1H-pyrazol-1-yl)ethan-1-amine is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity

Properties

IUPAC Name

2-(4-methoxypyrazol-1-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3O/c1-10-6-4-8-9(5-6)3-2-7/h4-5H,2-3,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVQBODLOXGTVCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN(N=C1)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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